Dexetozoline
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Overview
Description
Dexetozoline is an organic chemical compound with the molecular formula C13H20N2O3S . It is known for its pharmacological properties, particularly as a diuretic agent used in the treatment of acute cardiac failure . This compound is a member of the antihypertensive agents and has been studied for its effects on vascular tone and its ability to inhibit noradrenaline- and histamine-induced contractions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexetozoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Dexetozoline undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Dexetozoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating conditions like hypertension and cardiac failure.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Dexetozoline exerts its effects primarily through its interaction with specific molecular targets in the body. It acts on vascular smooth muscle cells to inhibit contractions induced by noradrenaline and histamine, thereby reducing vascular tone and blood pressure. The exact molecular pathways involved include modulation of ion channels and signaling cascades that regulate muscle contraction .
Comparison with Similar Compounds
Dexetozoline can be compared with other antihypertensive agents such as:
- Amlodipine
- Atenolol
- Clonidine
- Hydralazine
- Losartan
Compared to these compounds, this compound is unique in its specific mechanism of action and its ability to selectively inhibit noradrenaline- and histamine-induced contractions without significantly affecting basal vascular tone .
Conclusion
This compound is a versatile compound with significant pharmacological properties and a wide range of applications in scientific research. Its unique mechanism of action and chemical reactivity make it an important subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
77519-25-6 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(5S)-3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9-/t13-/m0/s1 |
InChI Key |
ZCKKHYXUQFTBIK-XPSMFNQNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)[C@H](S1)N2CCCCC2)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |
Origin of Product |
United States |
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